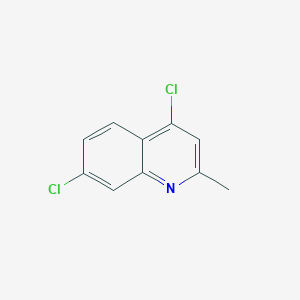

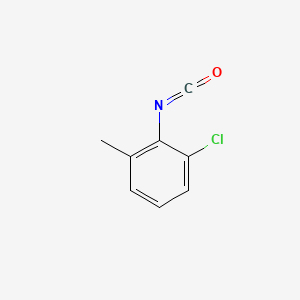

4,7-二氯-2-甲基喹啉

描述

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process involving cyclization, nitrification, and chlorination, starting from 4-methoxyaniline. This method proved to be efficient, with a high yield of 85%, and was deemed suitable for large-scale production due to its simplicity and mild reaction conditions . Another study reported the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, which involved a series of reactions including nitration, reduction, and cyclization to form various tetrahydroquinoline derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized quinoline derivatives were confirmed using various analytical techniques. In the case of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the structure was verified by 1H NMR and mass spectrometry . Additionally, single-crystal X-ray structures were presented for two 4,7-dichloroquinolines and three N-alkylated products, which included a unique species with a pyrrole heterocycle at the 2-position of the quinoline sub-unit .

Chemical Reactions Analysis

The reactivity of quinoline derivatives has been investigated, revealing that 4-methylquinolines can react with thionyl chloride to yield either 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. The formation mechanisms and subsequent reactions with various reagents were discussed . Furthermore, the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines demonstrated that the chloro group at the 7-position could be effectively substituted using amino alcohols, leading to analogues of antimalarial drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structures. For example, the presence of electron-donating amino and dimethylamino substituents was found to be compatible with the coupling conditions used in the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines . The study on methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates provided insights into the structural properties of these compounds, which could influence their physical and chemical behaviors .

科学研究应用

化学反应和衍生物

4,7-二氯-2-甲基喹啉已被研究其化学反应和形成各种衍生物的潜力。例如,它与氯化硫酰反应形成[1,2]二硫代[3,4-c]喹啉-1-酮和双[二氯(4-喹啉基)甲基]三硫醚,展示了其在化学转化中的多功能性 (Al-Shaar et al., 1988)。另一项研究表明,从2-甲基喹啉-8-醇和5,7-二氯-2-甲基喹啉-8-醇的甲基和磷酰基衍生物合成了结晶化合物,进一步突显了其在创造具有潜在生物学意义的新化合物方面的潜力 (Małecki等,2010)。

生物降解研究

4,7-二氯-2-甲基喹啉研究的一个显著方面涉及其生物降解。研究表明,土壤细菌可以在有氧条件下降解4-甲基喹啉,一种相关化合物。这表明了在生物修复受污染场地方面的潜在环境应用 (Sutton et al., 1996)。

抗菌和抗真菌性能

对4-甲基喹啉的类似物进行的研究已经证明具有抗菌和抗真菌性能,而4,7-二氯-2-甲基喹啉与其在结构上相似。这为这些化合物被开发成新的药用剂提供了可能性 (Kim et al., 2014)。

结构和光谱分析

涉及4,7-二氯-2-甲基喹啉的研究还包括详细的结构和光谱分析。例如,使用各种实验和计算方法检查了新型氯喹啉衍生物的结构和光谱特性,包括2-氯-3-甲基喹啉。这些研究对于理解这些化合物的物理和化学性质至关重要,这可以导致在不同科学领域中的新应用 (Murugavel et al., 2017)。

药物开发潜力

对4,7-二氯-2-甲基喹啉衍生物的研究显示了在药物开发方面的潜力,特别是在抗利什曼病和抗结核药物的开发中。例如,对4-氨基喹啉类似物及其铂(II)配合物的合成研究显示出对结核病和克氏锥虫的显著活性,表明它们作为这些疾病的新治疗方法的潜力 (Carmo et al., 2011)。

安全和危害

4,7-Dichloro-2-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

The primary targets of 4,7-Dichloro-2-methylquinoline are currently unknown . This compound is structurally similar to Chlorquinaldol, a known antiseptic . .

Mode of Action

It is suggested that 8-hydroxyquinolines, a group to which this compound belongs, act as bidentate chelators of several metal ions which serve as critical enzyme cofactors .

Biochemical Pathways

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4,7-Dichloro-2-methylquinoline is currently unknown

属性

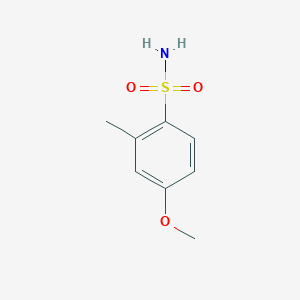

IUPAC Name |

4,7-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYCALFKBCOYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357603 | |

| Record name | 4,7-dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,7-Dichloro-2-methylquinoline | |

CAS RN |

50593-69-6 | |

| Record name | 4,7-dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,7-Dichloro-2-methylquinoline in the synthesis of anti-cancer agents, as described in the research?

A1: 4,7-Dichloro-2-methylquinoline serves as a crucial starting material in the synthesis of 2-quinolyl-1,3-tropolone derivatives. The research demonstrates that it reacts with 1,2-benzoquinones under acidic conditions to yield the target compounds. [] These resulting derivatives exhibited promising anti-proliferative activity against various cancer cell lines, highlighting the significance of 4,7-Dichloro-2-methylquinoline as a building block for potential anticancer agents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

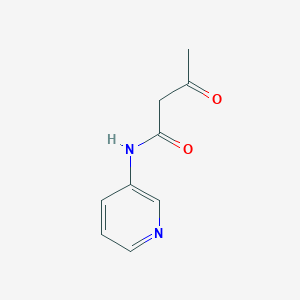

![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)